REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[N:7]2[C:8](=[S:12])[NH:9][N:10]=[CH:11][C:6]2=[CH:5][N:4]=1.[CH3:13]I>CO>[CH3:2][C:3]1[N:7]2[C:8]([S:12][CH3:13])=[N:9][N:10]=[CH:11][C:6]2=[CH:5][N:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C2N1C(NN=C2)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a solution
|
Type
|
TEMPERATURE
|
Details
|
Cooling overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
gives a solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a mixture of 20 ml
|
Type
|
ADDITION
|
Details
|
of ethanol and treated with charcoal
|
Type
|
CUSTOM
|
Details
|
This solid is recrystallized from 20 ml
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C2N1C(=NN=C2)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |